4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate
Description
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C18H24N4O4S and a molecular weight of 392.47256 g/mol . This compound features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens and a carboximidamide group attached to the other nitrogen .
Properties
IUPAC Name |
4-benzhydrylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4.H2O4S/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-5(2,3)4/h1-10,17H,11-14H2,(H3,19,20);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUOFHYFCZXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate typically involves the reaction of benzhydrylpiperazine with cyanamide under acidic conditions to form the carboximidamide group . The sulfate salt is then formed by reacting the resulting compound with sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Scientific Research Applications
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The benzhydryl group allows it to interact with various receptors, while the carboximidamide group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds such as:
Diphenylmethylpiperazine: This compound lacks the carboximidamide group but shares the benzhydryl-piperazine structure.
Benzhydrylpiperazine: Similar to diphenylmethylpiperazine but with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate, a compound with the CAS number 1194681-57-6, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a carboximidamide functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate several signaling pathways, including:
- PI3K/Akt Pathway : Involved in cell survival and proliferation.
- NF-κB Pathway : Plays a role in immune response and cell survival.
These interactions suggest potential applications in treating conditions such as cancer and inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines. A notable study demonstrated that compounds similar to this compound could inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| HepG2 (Liver) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary assays suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging research also points to potential neuroprotective effects of this compound. It may exert beneficial effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Study 1: Antiproliferative Effects in Cancer Models
In a controlled laboratory setting, researchers evaluated the antiproliferative effects of this compound on various cancer cell lines. The study found significant reductions in cell viability at concentrations ranging from 10 to 20 µM, with mechanisms involving apoptosis and inhibition of key survival pathways.
Study 2: Antimicrobial Efficacy Assessment
A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for further development as an antibiotic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
